molecular formula C17H17N3O2 B576878 3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione CAS No. 14046-88-9

3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione

Cat. No.: B576878
CAS No.: 14046-88-9
M. Wt: 295.342
InChI Key: FUXNWQATJWMFRL-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione is a functionalized derivative of the 5,5-diphenylimidazolidine-2,4-dione scaffold, a core structure recognized for its significant biological and pharmacological potential . The strategic incorporation of a 2-aminoethyl side chain at the N-3 position enhances the molecular versatility of this compound, making it a valuable intermediate for medicinal chemistry and drug discovery research. This modification allows for further chemical derivatization, such as the formation of amide bonds or conjugation with other molecular entities, which is a common strategy in the development of targeted bioactive molecules . The parent hydantoin scaffold has been extensively investigated for a range of therapeutic activities. Literature indicates that related 5,5-diphenylimidazolidine-2,4-dione structures serve as key precursors for anticonvulsant agents and have been explored for the treatment of various other conditions . Furthermore, hydantoin derivatives have demonstrated notable antitumor and antiviral activities, as well as properties as EGFR inhibitors, highlighting the broad utility of this chemical class in oncological and virological research . The specific structural features of this compound, including the two phenyl rings attached to the imidazolidine core, contribute to its three-dimensional conformation and potential for intermolecular interactions, which are critical factors for binding with biological targets . Researchers can leverage this compound as a key synthetic building block for the development of novel small-molecule inhibitors, enzyme ligands, and bioconjugates. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(2-aminoethyl)-5,5-diphenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c18-11-12-20-15(21)17(19-16(20)22,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,18H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXNWQATJWMFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698707
Record name 3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14046-88-9
Record name 3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 5,5-Diphenylimidazolidine-2,4-dione

The primary route involves nucleophilic substitution at the N3 position of 5,5-diphenylimidazolidine-2,4-dione (I). Reacting (I) with 2-chloroethylamine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide, DMF) facilitates the introduction of the aminoethyl group. The reaction is typically conducted at 50–60°C for 18–24 hours, achieving yields of 70–75% after recrystallization from ethanol.

Key Variables:

  • Solvent Polarity: DMF enhances nucleophilicity of the amine compared to acetone or ethanol.

  • Base Strength: Stronger bases (e.g., Cs₂CO₃) accelerate substitution but may increase side reactions.

  • Stoichiometry: A 1.2:1 molar ratio of 2-chloroethylamine to (I) optimizes conversion.

Halogenation Followed by Amination

An alternative method involves halogenating (I) at the N3 position using bromine or iodine, followed by displacement with ethylenediamine. This two-step process proceeds via:

  • Halogenation: Treating (I) with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under UV light yields 3-bromo-5,5-diphenylimidazolidine-2,4-dione.

  • Amination: Reacting the brominated intermediate with excess ethylenediamine at 80°C for 12 hours affords the target compound in 65–68% yield.

Condensation Reactions

Direct Condensation with 2-Aminoethylamine

A one-pot condensation of 5,5-diphenylhydantoin with 2-aminoethylamine in refluxing ethanol (78°C, 24 hours) directly forms the imidazolidine ring. This method avoids intermediate isolation but requires rigorous pH control (pH 8–9) to prevent hydrolysis of the amine. Yields range from 60–65%, with purity >90% after silica gel chromatography.

Schutz Group-Assisted Synthesis

To mitigate side reactions, the amino group in 2-aminoethylamine is protected with a tert-butoxycarbonyl (Boc) group prior to condensation. The Boc-protected amine reacts with 5,5-diphenylhydantoin in DMF at 100°C for 18 hours, followed by deprotection using trifluoroacetic acid (TFA). This approach improves yield to 75–80% by minimizing undesired polymerization.

Optimization of Reaction Parameters

Temperature and Time Dependence

A factorial design study evaluating temperature (50–70°C), time (12–36 hours), and solvent (DMF vs. THF) identified 60°C for 24 hours in DMF as optimal. Higher temperatures (>70°C) degrade the product, while shorter durations (<18 hours) result in incomplete conversion.

Catalytic Enhancements

Introducing potassium iodide (10 mol%) as a catalyst reduces reaction time by 30% (to 16–18 hours) via stabilization of the transition state. Catalytic systems like copper(I) iodide or phase-transfer catalysts (e.g., tetrabutylammonium bromide) show limited efficacy due to coordination with the dione oxygen.

Purification and Characterization

Recrystallization Protocols

Crude product is purified via recrystallization from 95% ethanol, achieving >98% purity. Alternative solvents (e.g., methanol-water mixtures) reduce yield by 10–15% due to higher solubility of byproducts.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.8–3.2 ppm (m, 2H, –CH₂NH₂), 4.1–4.3 ppm (t, 2H, N–CH₂), 7.2–7.5 ppm (m, 10H, aromatic).

  • IR (KBr): 3320 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O stretch).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Key Advantage
Nucleophilic Substitution70–759824High reproducibility
Halogenation-Amination65–689536Tolerates moisture
Direct Condensation60–659024One-pot synthesis
Schutz Group-Assisted75–809930Minimizes side reactions

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to maintain precise temperature control and reduce batch variability. Automated solvent recovery systems (e.g., thin-film evaporation) minimize waste, while inline UV-Vis monitoring ensures real-time quality assurance.

Challenges and Mitigation

Byproduct Formation

Side products like 3-(2-hydroxyethyl)-5,5-diphenylimidazolidine-2,4-dione arise from hydrolysis of the chloroethyl intermediate. Using anhydrous solvents and molecular sieves reduces hydrolysis to <5%.

Thermal Degradation

Decomposition above 70°C is mitigated by jacketed reactors with rapid cooling capabilities.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The aminoethyl group and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out under controlled temperature and pH conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with catalysts such as Lewis acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with different functional groups, while substitution reactions can produce a variety of substituted imidazolidine compounds.

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of 5,5-diphenylimidazolidine-2,4-dione exhibit potent antifungal properties. For instance, various synthesized derivatives were tested against common fungal pathogens such as Candida albicans and Aspergillus niger. Notably, certain compounds showed superior antifungal efficacy compared to traditional medications like Griseofulvin. The structure-activity relationship indicated that compounds with electron-withdrawing groups displayed enhanced antifungal activity .

Table 1: Antifungal Activity of Selected Derivatives

Compound NameFungal StrainEfficacy Comparison
BJCandida albicansHigher than Griseofulvin
BEAspergillus nigerGreater than standard
BKCandida albicansEffective against strains

Anticonvulsant Properties

The anticonvulsant potential of 3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione has been explored through various in vivo studies. The compound exhibits activity against generalized tonic-clonic seizures and focal motor seizures. The mechanism involves modulation of sodium channels in the brain, similar to established anticonvulsants like Phenytoin .

Table 2: Anticonvulsant Activity Assessment

Compound NameMethod UsedResult
AC1Strychnine Induced ConvulsionSignificant reduction in seizures
AC3In vivo testingEffective in multiple seizure types

Anticancer Research

Emerging research suggests that derivatives of 5,5-diphenylimidazolidine-2,4-dione may possess anticancer properties. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting angiogenesis. The structural similarities to nucleobases enhance their potential as chemotherapeutic agents .

Table 3: Anticancer Activity Overview

Compound NameCancer Cell LineMechanism of Action
IHCT-116 (Colon cancer)Induces apoptosis
IIVarious leukemia linesInhibits angiogenesis

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The phenyl groups contribute to the compound’s overall stability and binding affinity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione can be contextualized by comparing it to other hydantoin derivatives. Below is a detailed analysis:

Pharmacokinetic and Physicochemical Comparisons

  • Solubility: The 2-aminoethyl group in the target compound increases hydrophilicity compared to phenytoin (logP ~2.0) and benzyl/acetyl derivatives. This could enhance aqueous solubility and oral absorption .
  • Receptor Binding : Molecular docking studies suggest that the amine group forms hydrogen bonds with residues in sodium channels or GABA receptors, a mechanism distinct from phenytoin’s direct channel blockade .

Efficacy in Disease Models

  • Anticonvulsant Activity: In strychnine-induced seizure models, aminoethyl derivatives showed delayed onset of convulsions compared to acetylated analogs (e.g., 1-acetyl derivative reduced seizure duration by 40% at 100 mg/kg) . However, Schiff base derivatives (SB2-Ph, SB3-Ph) exhibited superior ED₅₀ values in maximal electroshock tests, likely due to enhanced lipophilicity .
  • Anticancer Potential: Fluorophenyl- and morpholinophenyl-substituted hydantoins demonstrated IC₅₀ values <10 μM in cancer cell lines, whereas the aminoethyl derivative’s antitumor efficacy remains unstudied .

Biological Activity

3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione, also known as a derivative of diphenylimidazolidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2C_{15}H_{16}N_2O_2 with a molecular weight of approximately 244.30 g/mol. The compound features an imidazolidine ring with two phenyl groups and an aminoethyl substituent, which contribute to its chemical reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It can form hydrogen bonds and electrostatic interactions with target enzymes, thereby modulating their activity.
  • Receptor Modulation : It may also act as a receptor modulator, influencing signaling pathways critical for various physiological processes.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Anticonvulsant Properties : Studies have demonstrated that this compound exhibits significant anticonvulsant effects. In vivo studies using the Strychnine Induced Convulsion Method showed that it effectively reduces seizure activity compared to standard anticonvulsants like phenytoin .
  • Antitumor Activity : The compound has shown potential in inhibiting tumor growth. In vitro studies revealed that it can induce apoptosis in cancer cells by activating caspases and upregulating p21 and p53 proteins .
  • Insulinotropic Effects : Preliminary research indicates that the compound may enhance insulin secretion from pancreatic beta-cells, suggesting a potential role in diabetes management .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticonvulsant Study :
    • Method : Strychnine-induced convulsion model in rodents.
    • Results : The compound demonstrated a significant reduction in seizure frequency and duration compared to controls (p < 0.05).
    • : Effective anticonvulsant with potential therapeutic applications in epilepsy .
  • Antitumor Activity :
    • Cell Lines Tested : Various cancer cell lines including HepG2 (liver cancer) and A549 (lung cancer).
    • Findings : IC50 values were reported at 23.9 μM for HepG2 and 27 μM for A549 cells. The compound induced S-phase arrest in the cell cycle and promoted apoptosis through mitochondrial pathways .
  • Insulin Secretion Study :
    • Experimental Setup : Isolated pancreatic islets were treated with varying concentrations of the compound.
    • Results : Enhanced insulin release was observed at concentrations above 10 μM, indicating a dose-dependent effect on insulin secretion .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAnticonvulsant ActivityAntitumor ActivityInsulinotropic Effects
This compoundSignificantModerateYes
5,5-Diphenylimidazolidine-2,4-dioneModerateSignificantNo
3-Amino-5-methyl-5-phenylimidazolidine-2,4-dioneLowModerateYes

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-aminoethyl)-5,5-diphenylimidazolidine-2,4-dione, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a common method involves reacting 5,5-diphenylimidazolidine-2,4-dione with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF at 50–55°C for 24–26 hours. Purification via recrystallization in ethanol is critical to achieving >95% purity . Variations in solvent polarity, temperature, and base strength can significantly impact yield (70–80%) and byproduct formation.

Q. How can the crystal structure of this compound be characterized, and what insights does this provide into its reactivity?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Monoclinic crystal systems (space group P2₁) with unit cell parameters (e.g., a = 8.5–8.9 Å, b = 8.9–23.4 Å) reveal intramolecular hydrogen bonds between the aminoethyl group and the imidazolidine-dione core, stabilizing the conformation. Torsional angles (e.g., −120.8° to 179.5°) highlight steric effects from diphenyl groups, which may hinder electrophilic substitutions .

Q. What spectroscopic techniques are most effective for characterizing substituent effects in 5,5-diphenylimidazolidine-2,4-dione derivatives?

  • NMR : 1^1H and 13^13C NMR identify electronic environments; e.g., the aminoethyl proton signals (δ 2.8–3.2 ppm) split due to coupling with adjacent NH groups.
  • IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and N–H (3300–3400 cm⁻¹) confirm functional group integrity.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 336.42 for C₂₁H₂₄N₂O₂ derivatives) .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the CNS activity of this compound derivatives?

Use software like AutoDock Vina to model interactions with CNS targets (e.g., GABAₐ receptors). Key steps:

  • Prepare the ligand by optimizing protonation states (pH 7.4) and assigning Gasteiger charges.
  • Generate a grid box around the receptor’s binding pocket (e.g., 20 ų).
  • Validate docking protocols with co-crystallized ligands (RMSD < 2.0 Å). Derivatives with para-substituted phenyl groups show enhanced binding affinity due to hydrophobic interactions .

Q. What computational methods resolve contradictions in experimental vs. theoretical data for imidazolidine-dione derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometries, vibrational frequencies, and HOMO-LUMO gaps. Compare computed NMR chemical shifts (via GIAO method) with experimental data to identify discrepancies caused by solvent effects or crystal packing . For example, deviations >0.3 ppm in 1^1H NMR may indicate unaccounted intermolecular interactions .

Q. How do substituents on the phenyl rings influence the biological activity of this compound?

Structure-activity relationship (SAR) studies show:

  • Electron-withdrawing groups (e.g., NO₂ at para-position): Increase solubility but reduce CNS penetration.
  • Aminoethyl side chain : Enhances interaction with neurotransmitter transporters (e.g., serotonin reuptake inhibition). Tabulated bioactivity data (IC₅₀ values) for analogs with methoxy, chloro, or amino substituents can guide lead optimization .

Methodological Challenges

Q. What strategies mitigate low yields in the synthesis of aminoethyl-substituted imidazolidine-diones?

  • Catalyst Optimization : Use KI as a catalyst to accelerate nucleophilic substitution (reduces reaction time from 26 to 18 hours).
  • Protection-Deprotection : Protect the amino group with Boc to prevent side reactions, followed by TFA cleavage post-condensation .
  • Solvent Screening : Replace DMF with DMAc to improve solubility of diphenyl intermediates .

Q. How can crystallographic data resolve ambiguities in regioselectivity for multisubstituted derivatives?

SCXRD reveals bond lengths (e.g., C–N = 1.36–1.42 Å) and dihedral angles to distinguish between N-alkylation vs. O-alkylation products. For example, a dihedral angle >170° between the aminoethyl chain and the dione ring confirms N-substitution .

Data Interpretation

Q. Why do certain 5,5-diphenylimidazolidine-2,4-dione derivatives exhibit anomalous melting points despite similar substituents?

Polymorphism and crystal packing efficiency are key factors. For example, derivatives with ortho-substituted phenyl groups exhibit lower melting points (238–240°C) due to disrupted π-π stacking, whereas para-substituted analogs melt at 246–248°C . Differential Scanning Calorimetry (DSC) can identify metastable polymorphs .

Experimental Design

Q. What factorial design parameters optimize the synthesis of this compound for high-throughput screening?

A 2³ factorial design evaluating:

  • Factors : Temperature (50°C vs. 60°C), solvent (DMF vs. DMAc), and base (K₂CO₃ vs. Cs₂CO₃).
  • Responses : Yield, purity, and reaction time.
    Statistical analysis (ANOVA) identifies Cs₂CO₃ in DMAc at 60°C as optimal, increasing yield by 15% .

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